Boc-trans-2-aminocyclopentane carboxylic acid
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Overview
Description
Boc-trans-2-aminocyclopentane carboxylic acid, also known as (1R,2R)-rel-2-[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentane carboxylic acid, is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-trans-2-aminocyclopentane carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method starts with the cyclopentane carboxylic acid, which undergoes a series of reactions to introduce the Boc-protected amino group . The reaction conditions often involve the use of organic solvents such as chloroform, methanol, and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the combination of suitable starting materials, followed by specific reaction steps to achieve the desired product. The reactions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-trans-2-aminocyclopentane carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Boc-trans-2-aminocyclopentane carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals and as a building block for drug design.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-trans-2-aminocyclopentane carboxylic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-aminocyclopentane carboxylic acid: Lacks the Boc protection group.
2-aminocyclohexane carboxylic acid: Contains a six-membered ring instead of a five-membered ring.
2-aminocyclobutane carboxylic acid: Contains a four-membered ring instead of a five-membered ring.
Uniqueness
Boc-trans-2-aminocyclopentane carboxylic acid is unique due to its Boc protection group, which provides stability during synthetic processes. This protection allows for selective reactions and the formation of complex molecules without interference from the amino group .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)11(8(13)14)6-4-5-7(11)12/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,11-/m1/s1 |
InChI Key |
NZBULEMJQQIFQG-RDDDGLTNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]1(CCC[C@H]1N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1N)C(=O)O |
Origin of Product |
United States |
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